molecular formula C₂₁H₁₆ClFN₄O₅ B1146873 Fluoxastrobin CAS No. 361377-29-9

Fluoxastrobin

Cat. No. B1146873
M. Wt: 458.83
InChI Key:
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Description

Fluoxastrobin is a strobilurin fungicide, akin to azoxystrobin and pyraclostrobin, known for its broad-spectrum activity against various fungal pathogens. It's designed to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the pathogen. The effectiveness and stability of Fluoxastrobin in aquatic environments have been studied, underscoring its potential for wide application in agriculture and horticulture to control fungal diseases (Zhang et al., 2018).

Synthesis Analysis

Molecular Structure Analysis

Fluoxastrobin's molecular structure is characterized by the presence of a strobilurin core, which is crucial for its mode of action as a fungicide. The strobilurin core interacts with the mitochondrial respiratory chain of fungi, specifically at the Qo site of cytochrome b, to inhibit electron transport. This interaction is critical for its fungicidal activity, although specific molecular details and analyses of Fluoxastrobin's structure were not found in the available literature.

Chemical Reactions and Properties

Research on Fluoxastrobin and similar compounds has highlighted their stability and reactivity in various environments. For instance, Fluoxastrobin has been shown to be relatively stable in aquatic environments, with minimal degradation over time, which suggests robust chemical properties that maintain its efficacy as a fungicide over extended periods (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of Fluoxastrobin, such as solubility in water and other solvents, melting point, and vapor pressure, are critical for its application as a fungicide. These properties determine the compound's behavior in the environment and its efficacy in plant protection. However, specific data on the physical properties of Fluoxastrobin from academic sources were not available in the search results.

Chemical Properties Analysis

Fluoxastrobin's chemical properties, including its reactivity with other substances, stability under various conditions, and degradation pathways, are essential for understanding its environmental impact and safety profile. While specific studies on these properties were not identified, the general class of strobilurin fungicides has been researched for their environmental behavior and safety (Zhang et al., 2018).

Scientific Research Applications

Pesticide Risk Assessment

  • Field : Environmental Toxicology
  • Application : Fluoxastrobin is used as an active substance in pesticides. It undergoes risk assessment to evaluate its potential effects on the environment and non-target species .
  • Methods : The risk assessment involves various tests and evaluations, including mammalian toxicology, absorption, distribution, excretion, metabolism, acute toxicity, short-term toxicity, genotoxicity, long-term toxicity, reproductive toxicity, neurotoxicity, and more .

Fungicide

  • Field : Agriculture
  • Application : Fluoxastrobin is used as a fungicide to protect crops against various fungal diseases .
  • Methods : It is applied to crops where it works by inhibiting mitochondrial respiration in fungi, effectively controlling the spread of fungal diseases .
  • Results : The application of Fluoxastrobin can lead to healthier crops and increased yields by preventing damage from fungal diseases .

Mitochondrial Respiration Inhibition

  • Field : Biochemistry
  • Application : Fluoxastrobin inhibits mitochondrial respiration, which can be used to study the effects of this inhibition on various biological processes .
  • Methods : This involves applying Fluoxastrobin to a biological system and observing the effects on mitochondrial respiration and related processes .
  • Results : The specific results would depend on the particular study, but could include insights into the role of mitochondrial respiration in various biological processes .

Ergosterol Biosynthesis Inhibition

  • Field : Biochemistry
  • Application : Fluoxastrobin inhibits the biosynthesis of ergosterol, a major component of fungal cell membranes .
  • Methods : This involves applying Fluoxastrobin to a fungal system and observing the effects on ergosterol biosynthesis .
  • Results : The inhibition of ergosterol biosynthesis can lead to a better understanding of its role in fungal growth and development .

Zebrafish Toxicity

  • Field : Ecotoxicology
  • Application : The toxicity of Fluoxastrobin is studied in zebrafish to understand its potential effects on aquatic life .
  • Methods : Zebrafish are exposed to Fluoxastrobin, and the acute and chronic toxic effects are observed .
  • Results : The 96-hour median lethal concentration (96h LC50) after initiation of zebrafish exposure to Fluoxastrobin was found to be 0.51mg/L, indicating that Fluoxastrobin is highly toxic to zebrafish .

Crop Disease Control

  • Field : Agriculture
  • Application : Fluoxastrobin is used in crops like barley, wheat, and others to control a broad spectrum of root, foliar, and stem-base diseases . It’s also used in bulb onions and shallots for disease control .
  • Methods : Fluoxastrobin is applied to crops where it works by inhibiting fungal sterol biosynthesis and mitochondrial respiration .
  • Results : The application of Fluoxastrobin can lead to healthier crops and increased yields by preventing damage from various diseases .

Turfgrass Disease Control

  • Field : Turf Management
  • Application : Fluoxastrobin is used as a fungicide in turfgrasses to control more than 26 turf diseases, including brown patch, fairy ring, and dollar spot .
  • Methods : Fluoxastrobin is applied to turfgrasses where it works by interfering with respiration in plant-pathogenic fungi and is a potent inhibitor of spore germination and mycelial growth .
  • Results : The application of Fluoxastrobin can lead to healthier and more resilient turf by preventing damage from various diseases .

Environmental Fate

  • Field : Environmental Science
  • Application : The environmental fate of Fluoxastrobin is studied to understand its potential effects on the environment .
  • Methods : This involves studying the physicochemical properties of Fluoxastrobin, its persistence in various environments, and its potential for particle-bound transport .
  • Results : The specific results would depend on the particular study, but could include insights into the environmental persistence and mobility of Fluoxastrobin .

Seed Treatment

  • Field : Agriculture
  • Application : Fluoxastrobin is used as a seed treatment in crops like potato, peanut, and turf for the control of seed rot and pre-emergence damping off caused by seedborne Aspergillus spp. and Penicillium spp., and the suppression of seed-borne Colletotrichum graminicola .
  • Methods : Fluoxastrobin is applied to seeds before planting to protect them from various diseases .
  • Results : The application of Fluoxastrobin as a seed treatment can lead to healthier crops and increased yields by preventing damage from various diseases .

Post-Harvest Disease Control

  • Field : Post-Harvest Pathology
  • Application : While there’s no direct evidence of Fluoxastrobin being used in post-harvest disease control, it’s plausible given its fungicidal properties. Post-harvest diseases can result in significant losses in the quality and economic value of fruits and vegetables during transportation, storage, and marketing .
  • Methods : The methods would involve applying Fluoxastrobin to harvested crops to prevent the growth of fungi .
  • Results : The application of Fluoxastrobin can potentially lead to reduced post-harvest losses and increased economic value of the crops .

Resistance Management

  • Field : Plant Pathology
  • Application : Fluoxastrobin is used in combination with other fungicides for resistance management .
  • Methods : This involves applying Fluoxastrobin in combination with other fungicides to crops to prevent the development of resistance in fungi .
  • Results : The application of Fluoxastrobin in combination with other fungicides can lead to more effective disease control by preventing the development of resistance in fungi .

Safety And Hazards

Fluoxastrobin may cause an allergic skin reaction and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-NLRVBDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)/C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034625
Record name Fluoxastrobin
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Molecular Weight

458.8 g/mol
Source PubChem
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Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Record name Fluoxastrobin
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Density

1.422 at 20 °C
Record name Fluoxastrobin
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Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Record name Fluoxastrobin
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Mechanism of Action

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented.
Record name Fluoxastrobin
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Product Name

Fluoxastrobin

Color/Form

White crystalline solid

CAS RN

361377-29-9, 193740-76-0
Record name Fluoxastrobin
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Record name Fluoxastrobin (E,Z isomer)
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Record name Fluoxastrobin [ISO]
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
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Record name FLUOXASTROBIN
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Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Record name Fluoxastrobin
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Citations

For This Compound
1,720
Citations
C Zhang, T Zhou, L Zhu, Z Du, B Li, J Wang… - Science of the Total …, 2019 - Elsevier
… fluoxastrobin on soil microbial diversity in groups exposed to 0.1, 1.0, and 2.5 mg/kg fluoxastrobin … The effects of fluoxastrobin on enzyme activities (β-glucosidase, dehydrogenase, and …
Number of citations: 39 www.sciencedirect.com
C Zhang, J Zhang, L Zhu, Z Du, J Wang, J Wang… - Science of the Total …, 2020 - Elsevier
… to monitor the toxic effects of fluoxastrobin (FLUO) on Danio rerio … Fluoxastrobin may lead embryos to delayed hatching at … Fluoxastrobin led to DNA damage (ie, a notable climb of 8-…
Number of citations: 36 www.sciencedirect.com
C Zhang, T Zhou, J Wang, S Zhang, L Zhu, Z Du… - Science of The Total …, 2018 - Elsevier
… Fluoxastrobin is a new strobilurin fungicide, similar to azoxystrobin and … of fluoxastrobin, the present study was performed to assay the acute and chronic toxicity of fluoxastrobin on …
Number of citations: 49 www.sciencedirect.com
W Wang, Q Sun, Y Li, G Wen, J Fan, W Song… - Food analytical …, 2018 - Springer
… Two hours after spraying, the values of fluoxastrobin and tebuconazole in cucumber and … of fluoxastrobin equaled the sum of E-fluoxastrobin residues and Z-fluoxastrobin residues. The …
Number of citations: 16 link.springer.com
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
… established at European level for the pesticide active substance fluoxastrobin. In order to assess the occurrence of fluoxastrobin residues in plants, processed commodities, rotational …
Number of citations: 1 efsa.onlinelibrary.wiley.com
H Reiner, A Klempner, J Koster - … -BAYER-ENGLISH EDITION, 2004 - fluoridealert.org
Fluoxastrobin (HEC5725) is a newly developed fungicide for use in a variety of cereals and various field crops. The behaviour (metabolism) of this methoxyacrylate fungicide was …
Number of citations: 3 www.fluoridealert.org
Y Liang, X Chen, J Hu - Journal of the Science of Food and …, 2021 - Wiley Online Library
BACKGROUND Wheat is one of the most important cereal crops worldwide, and use of fungicides is an essential part of wheat production. Both prothioconazole and fluoxastrobin give …
Number of citations: 8 onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… ) for the active substance fluoxastrobin in certain oilseeds. The … to control the residues of fluoxastrobin and its Z‐isomer in … new intended use of fluoxastrobin according to the reported …
Number of citations: 7 efsa.onlinelibrary.wiley.com
P Breuer - PFLANZENSCHUTZ NACHRICHTEN-BAYER …, 2004 - BAYER AG
Number of citations: 2
S Dutzmann, H Hayakawa, A Oshima… - PFLANZENSCHUTZ …, 2004 - BAYER AG
Number of citations: 9

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